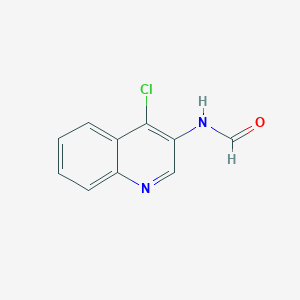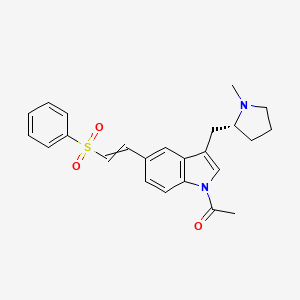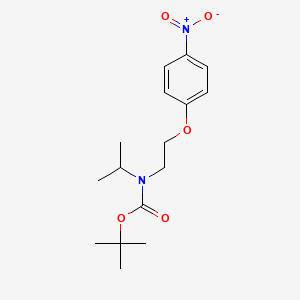
Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an isopropyl group, a nitrophenoxyethyl moiety, and a tert-butyl ester group. It is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate typically involves the reaction of isopropylamine with 2-(4-nitrophenoxy)ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then treated with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The isopropyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon as a catalyst.
Reduction: Hydrolysis using aqueous sodium hydroxide.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: Isopropyl-[2-(4-aminophenoxy)ethyl]carbamic acid tert-butyl ester.
Reduction: Isopropyl-[2-(4-nitrophenoxy)ethyl]carbamic acid.
Substitution: Various alkyl derivatives depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the effects of carbamates on enzyme activity, particularly cholinesterases. It serves as a model compound for understanding the interaction of carbamates with biological molecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate involves the inhibition of cholinesterase enzymes. The carbamate group interacts with the active site of the enzyme, forming a stable carbamoyl-enzyme complex. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and prolonged stimulation of cholinergic receptors .
Comparaison Avec Des Composés Similaires
- Isopropyl-[2-(4-aminophenoxy)ethyl]carbamic acid tert-butyl ester
- Isopropyl-[2-(4-methoxyphenoxy)ethyl]carbamic acid tert-butyl ester
- Isopropyl-[2-(4-chlorophenoxy)ethyl]carbamic acid tert-butyl ester
Comparison: Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. This makes the compound versatile for use in synthetic chemistry and biological studies.
Propriétés
Formule moléculaire |
C16H24N2O5 |
|---|---|
Poids moléculaire |
324.37 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-nitrophenoxy)ethyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C16H24N2O5/c1-12(2)17(15(19)23-16(3,4)5)10-11-22-14-8-6-13(7-9-14)18(20)21/h6-9,12H,10-11H2,1-5H3 |
Clé InChI |
GXIDWVJCIYBYBE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCOC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


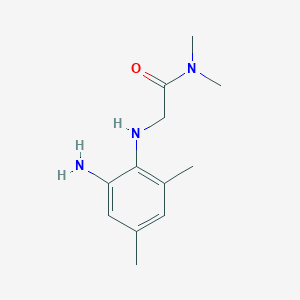
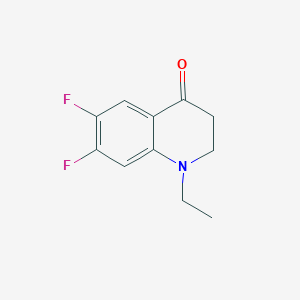
![N-[2-(Cyclohexyloxy)phenyl]methanesulfonamide](/img/structure/B8385781.png)
![1-(3-aminopropyl)-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8385796.png)

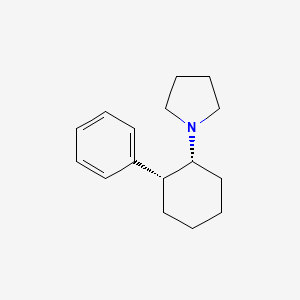
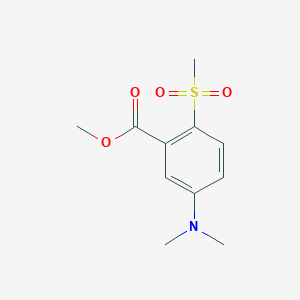
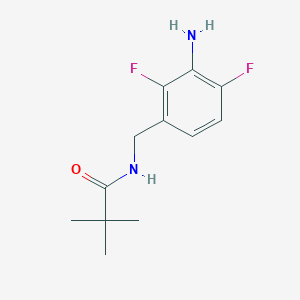

![2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine](/img/structure/B8385829.png)
![1-Chloro-3-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B8385835.png)
![2-(2-Bromo-6-chlorophenyl)-4-chlorothiazolo[5,4-c]pyridine](/img/structure/B8385843.png)
